4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
“4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound that has been studied for its potential biological activities . It belongs to a class of compounds known as Schiff bases, which are known for their promising antimicrobial and antifungal properties .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with corresponding benzaldehydes with various substituents at position 4 . The key intermediate 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione was synthesized in 85% yield by the fusion of 3-fluorobenzoic acid with thiocarbohydrazide .Molecular Structure Analysis
The molecular structure of “4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol” is complex and detailed analysis would require advanced techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and conceptual density functional theory .Chemical Reactions Analysis
The chemical reactions involving “4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol” primarily involve its reaction with corresponding benzaldehydes to form new derivatives . These reactions have been tested for their antibacterial and antifungal activities .Scientific Research Applications
- Mechanism : Western blot analysis indicates that compound 16 enhances autophagy by decreasing p62/SQSTM1 levels and increasing Beclin-1 and LC3-II/LC3-I ratios .
Antitumor Activity
Antimicrobial Properties
Synthesis and Characterization
Future Directions
The future directions for the study of “4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol” could involve further exploration of its biological activities, including its potential antimicrobial and antifungal properties . Additionally, more research could be conducted to understand its mechanism of action and to explore its potential applications in the treatment of infectious diseases .
properties
IUPAC Name |
4-amino-3-(3-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4S/c9-6-3-1-2-5(4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVHRIFSTZCJCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=S)N2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol |
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